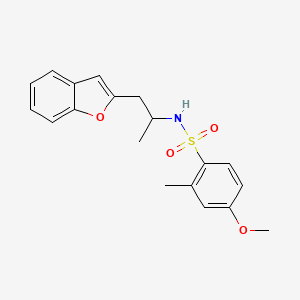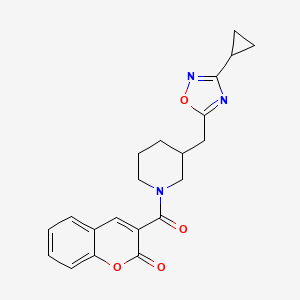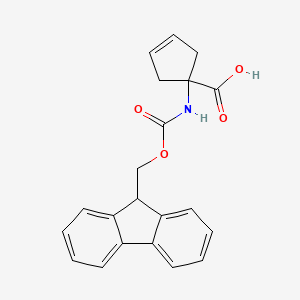
N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxy-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound plays a crucial role in determining its pharmacological properties. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications.Physical And Chemical Properties Analysis
Understanding the physical and chemical properties of a compound is crucial for drug development. The compound has been evaluated for its pharmacological properties, leading to the identification of bioisosteres with improved physicochemical parameters, metabolic stability, and physico-kinetic profile.Mécanisme D'action
Target of Action
They have shown promising cytotoxic properties against various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Mode of Action
The compound might interact with its targets, leading to changes that inhibit the growth of cancer cells .
Result of Action
The compound exhibits promising cytotoxic properties against various cancer cell lines . This suggests that the molecular and cellular effects of the compound’s action could include the inhibition of cell growth and proliferation, leading to the death of cancer cells .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxy-2-methylbenzenesulfonamide 41-2272 in lab experiments is its high selectivity for sGC, which allows for precise modulation of cGMP signaling. However, one limitation is its relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are several potential future directions for research on N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxy-2-methylbenzenesulfonamide 41-2272. One area of interest is its potential as a treatment for pulmonary arterial hypertension, a condition characterized by high blood pressure in the arteries of the lungs. Another area of interest is its potential as a treatment for heart failure, a condition in which the heart is unable to pump enough blood to meet the body's needs. Additionally, further research is needed to fully understand the mechanisms underlying this compound 41-2272's effects on sGC signaling and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxy-2-methylbenzenesulfonamide 41-2272 can be synthesized by reacting 4-methoxy-2-methylbenzenesulfonyl chloride with 1-(benzofuran-2-yl)propan-2-amine in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydride and dimethyl sulfate to obtain the final product.
Applications De Recherche Scientifique
N-(1-(benzofuran-2-yl)propan-2-yl)-4-methoxy-2-methylbenzenesulfonamide 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular and pulmonary diseases. It has been shown to improve cardiac function in animal models of heart failure and to reduce pulmonary hypertension in both animal models and human clinical trials.
Propriétés
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-13-10-16(23-3)8-9-19(13)25(21,22)20-14(2)11-17-12-15-6-4-5-7-18(15)24-17/h4-10,12,14,20H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAILJRWJNPOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NC(C)CC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2934729.png)
![ethyl 4-[(1,3-dimethyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2934731.png)



![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2934737.png)



![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2934746.png)
![Naphthalen-1-yl(4-(pyridin-4-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2934747.png)
![(E)-3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid](/img/structure/B2934748.png)
![4'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2934750.png)
![2-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2934752.png)